

# Navigating the Structural Landscape of Pyrazole-4-carbaldehydes: A Comparative Crystallographic Guide

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## Compound of Interest

Compound Name:	1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
CAS No.:	1250582-63-8
Cat. No.:	B1443391

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## Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1][2][3][4] The precise three-dimensional arrangement of substituents on this heterocyclic core is paramount to its interaction with biological targets. While a specific crystal structure for **1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde** is not publicly available in crystallographic databases as of this guide's publication, a wealth of data exists for structurally analogous compounds. This guide provides a comprehensive comparative analysis of the X-ray crystallography data for closely related pyrazole-4-carbaldehyde derivatives, offering critical insights into the likely structural characteristics of the title compound. By examining these analogs, we can infer key conformational features and intermolecular interactions that are crucial for rational drug design and development.

## Introduction: The Significance of Pyrazole-4-carbaldehydes in Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.<sup>[5]</sup> Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged structures in the design of therapeutic agents.<sup>[3]</sup> The 4-carbaldehyde functional group, in particular, serves as a versatile synthetic handle for the elaboration of more complex molecular architectures, making these compounds valuable intermediates in the synthesis of novel pharmaceuticals.<sup>[2][6][7][8][9]</sup> Understanding the solid-state conformation and packing of these molecules is essential for predicting their physicochemical properties and their binding modes to target proteins.

## Comparative Crystallographic Analysis of Pyrazole-4-carbaldehyde Analogs

In the absence of a deposited crystal structure for **1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde**, we turn our attention to its close structural relatives for which crystallographic data are available. This comparative approach allows us to dissect the influence of substituents at the 1 and 3 positions on the overall molecular geometry and crystal packing. We will focus on three key analogs:

- Analog A: 1-Phenyl-1H-pyrazole-4-carbaldehyde<sup>[10]</sup>
- Analog B: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde<sup>[11]</sup>
- Analog C: 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde<sup>[12]</sup>

These analogs allow for a systematic evaluation of the steric and electronic effects of different substituents on the pyrazole core.

### Molecular Conformation and Planarity

A critical aspect of the molecular structure of pyrazole derivatives is the degree of planarity and the relative orientation of the substituent groups. In Analog A (1-phenyl-1H-pyrazole-4-carbaldehyde), the pyrazole and phenyl rings are not coplanar, exhibiting a dihedral angle of  $10.14(9)^\circ$ . The aldehyde group, however, is nearly coplanar with the pyrazole ring.<sup>[10]</sup> This suggests a degree of conformational flexibility around the N1-C(phenyl) bond.

For Analog B (1,3-diphenyl-1H-pyrazole-4-carbaldehyde), the asymmetric unit contains four independent molecules, with the dihedral angles between the two phenyl rings ranging from

22.2(2)° to 41.9(2)°.[11] This variation highlights the influence of crystal packing forces on molecular conformation. In Analog C (3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde), the pyrazole ring forms dihedral angles of 73.67(4)° and 45.99(4)° with the adjacent phenyl and phenoxy rings, respectively.[12]

Based on these observations, it is highly probable that in **1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde**, the phenyl ring at the 3-position and the ethyl group at the 1-position will be twisted out of the plane of the pyrazole ring to minimize steric hindrance. The aldehyde group is expected to remain largely coplanar with the pyrazole ring to maximize conjugation.

## Intermolecular Interactions and Crystal Packing

The supramolecular assembly in the solid state is dictated by a variety of non-covalent interactions. In Analog A, the crystal structure is characterized by inversion dimers linked by C—H...O interactions involving the carbonyl oxygen atom. These dimers are further connected into layers through C—H... $\pi$  and  $\pi$ - $\pi$  stacking interactions.[10]

Similarly, Analog B forms dimers via intermolecular C—H...O hydrogen bonds.[11] Weak aromatic  $\pi$ - $\pi$  stacking and C—H... $\pi$  interactions also contribute to the overall crystal packing. [11] In contrast, the crystal structure of Analog C does not feature classical hydrogen bonds but is stabilized by a weak C—H... $\pi$  interaction.[12]

For **1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde**, we can anticipate the presence of C—H...O interactions involving the aldehyde group, likely leading to the formation of dimeric or catemeric motifs. The presence of the aromatic phenyl ring suggests that C—H... $\pi$  and potential  $\pi$ - $\pi$  stacking interactions will also play a significant role in the crystal packing. The flexible ethyl group may adopt a conformation that optimizes these packing interactions.

## Tabulated Crystallographic Data for Comparative Analysis

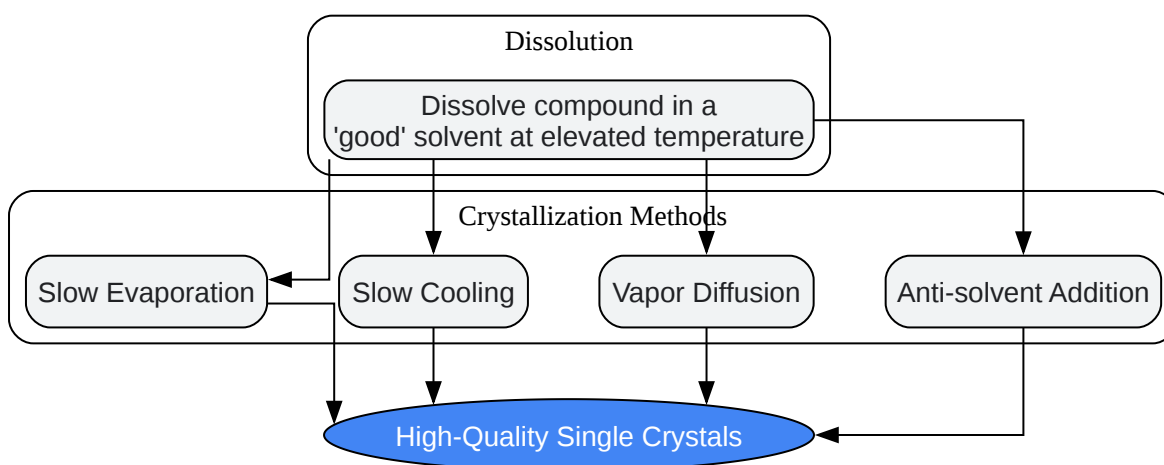
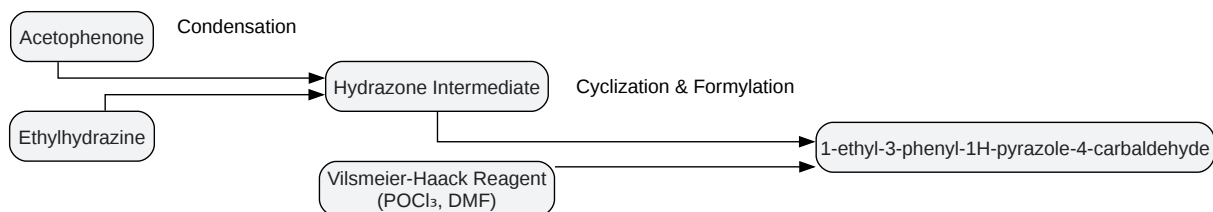
Parameter	Analog A: 1-Phenyl-1H-pyrazole-4-carbaldehyde[10]	Analog B: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde[11]	Analog C: 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[12]
Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O	C <sub>16</sub> H <sub>12</sub> N <sub>2</sub> O	C <sub>17</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>
Crystal System	Monoclinic	Triclinic	Monoclinic
Space Group	P2 <sub>1</sub> /n	P-1	P2 <sub>1</sub> /c
Dihedral Angle (Ring 1 - Ring 2)	10.14(9)° (Pyrazole-Phenyl)	22.2(2)° - 41.9(2)° (Phenyl-Phenyl)	73.67(4)° (Pyrazole-Phenyl), 45.99(4)° (Pyrazole-Phenoxy)
Key Intermolecular Interactions	C—H...O, C—H...π, π-π stacking	C—H...O, C—H...π, π-π stacking	C—H...π

## Experimental Protocols: A Guide to Obtaining High-Quality Crystals

The successful determination of a crystal structure is critically dependent on the quality of the single crystals.[13][14] The following protocols are based on established methods for the crystallization of pyrazole derivatives and other small organic molecules.[1][15][16][17][18][19]

### Synthesis of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

The synthesis of pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction of the corresponding hydrazones.[2][3][6][7][9]



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